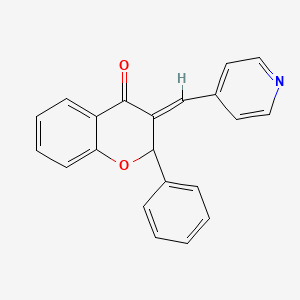
(3E)-2-phenyl-3-(pyridin-4-ylmethylidene)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fenil-3-piridin-4-ilmetilen-cromano-4-ona es un compuesto que pertenece a la clase de los derivados de cromano-4-ona. Estos compuestos son importantes en la química medicinal debido a sus diversas actividades biológicas. El esqueleto de cromano-4-ona es un heterociclo que contiene oxígeno que actúa como un bloque de construcción principal en muchos compuestos medicinales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Fenil-3-piridin-4-ilmetilen-cromano-4-ona generalmente involucra la condensación de 2-fenilcromano-4-ona con piridina-4-carbaldehído en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio en un solvente adecuado como etanol o metanol .
Métodos de Producción Industrial
Los métodos de producción industrial para los derivados de cromano-4-ona a menudo involucran técnicas de síntesis orgánica a gran escala. Estos métodos se centran en optimizar el rendimiento y la pureza al tiempo que minimizan los costos y el impacto ambiental. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas se está volviendo cada vez más común en la producción industrial de estos compuestos .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Fenil-3-piridin-4-ilmetilen-cromano-4-ona sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados dihidro.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados dihidro y diversos derivados sustituidos de cromano-4-ona .
Aplicaciones Científicas De Investigación
2-Fenil-3-piridin-4-ilmetilen-cromano-4-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades anticancerígenas, antimicrobianas y antiinflamatorias.
Medicina: Investigado por sus potenciales efectos terapéuticos en diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-Fenil-3-piridin-4-ilmetilen-cromano-4-ona involucra su interacción con varios objetivos moleculares y vías. El compuesto puede inhibir enzimas específicas, modular la actividad de los receptores e interferir con las vías de señalización celular. Estas interacciones resultan en sus efectos biológicos observados, como actividades anticancerígenas y antiinflamatorias .
Comparación Con Compuestos Similares
Compuestos Similares
Cromano-4-ona: El compuesto principal con una estructura similar pero que carece de los grupos fenilo y piridinilo.
Flavonoides: Una clase de compuestos con un esqueleto de cromano similar pero con diferentes sustituyentes.
Isoflavonas: Compuestos con una estructura similar pero con el grupo fenilo en una posición diferente.
Singularidad
2-Fenil-3-piridin-4-ilmetilen-cromano-4-ona es único debido a su patrón de sustitución específico, que confiere actividades biológicas y reactividad química distintas en comparación con otros derivados de cromano-4-ona .
Propiedades
Fórmula molecular |
C21H15NO2 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(3E)-2-phenyl-3-(pyridin-4-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C21H15NO2/c23-20-17-8-4-5-9-19(17)24-21(16-6-2-1-3-7-16)18(20)14-15-10-12-22-13-11-15/h1-14,21H/b18-14- |
Clave InChI |
YQBABXZFWNTIHJ-JXAWBTAJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2/C(=C\C3=CC=NC=C3)/C(=O)C4=CC=CC=C4O2 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=CC3=CC=NC=C3)C(=O)C4=CC=CC=C4O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



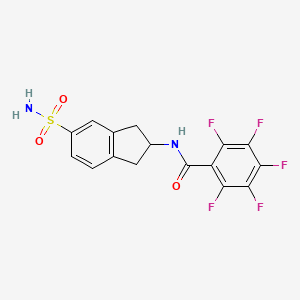

![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)
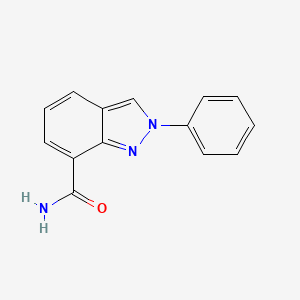
![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)
![2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10842091.png)
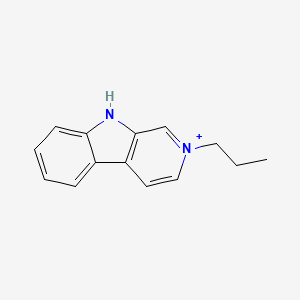
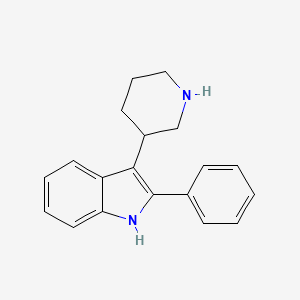
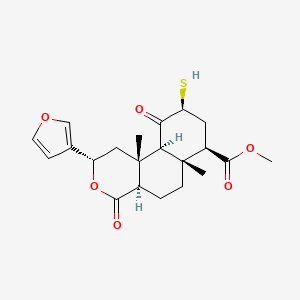
![2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)
